molecular formula C8H5Cl2LiO3 B11966125 Lithium 2,4-dichlorophenoxyacetate CAS No. 3766-27-6

Lithium 2,4-dichlorophenoxyacetate

Cat. No.: B11966125
CAS No.: 3766-27-6
M. Wt: 227.0 g/mol
InChI Key: WBGFKUKWGNKHTN-UHFFFAOYSA-M
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Description

Lithium (2,4-dichlorophenoxy)-acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by the presence of lithium ions, which can influence its chemical behavior and applications. It is primarily used in scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (2,4-dichlorophenoxy)-acetate typically involves the neutralization of 2,4-dichlorophenoxyacetic acid with lithium hydroxide. The reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+Lithium hydroxideLithium (2,4-dichlorophenoxy)-acetate+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{Lithium hydroxide} \rightarrow \text{Lithium (2,4-dichlorophenoxy)-acetate} + \text{Water} 2,4-Dichlorophenoxyacetic acid+Lithium hydroxide→Lithium (2,4-dichlorophenoxy)-acetate+Water

This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.

Industrial Production Methods

In industrial settings, the production of lithium (2,4-dichlorophenoxy)-acetate involves large-scale neutralization processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium (2,4-dichlorophenoxy)-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.

Scientific Research Applications

Lithium (2,4-dichlorophenoxy)-acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential effects on plant growth and development, given its origin from a herbicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its lithium content.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of lithium (2,4-dichlorophenoxy)-acetate involves its interaction with specific molecular targets and pathways. The lithium ions can influence various biochemical processes, while the 2,4-dichlorophenoxyacetic acid moiety can affect plant growth by mimicking natural plant hormones. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with cellular signaling pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different chlorine substitution pattern.

    Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A related herbicide with a different side chain.

Uniqueness

Lithium (2,4-dichlorophenoxy)-acetate is unique due to the presence of lithium ions, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications where the effects of lithium are of interest.

Properties

CAS No.

3766-27-6

Molecular Formula

C8H5Cl2LiO3

Molecular Weight

227.0 g/mol

IUPAC Name

lithium;2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C8H6Cl2O3.Li/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1

InChI Key

WBGFKUKWGNKHTN-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]

Related CAS

94-75-7 (Parent)

Origin of Product

United States

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